
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oryzalin is a selective pre-emergence herbicide belonging to the dinitroaniline class. It is primarily used to control annual grasses and broadleaf weeds in various crops. The compound works by inhibiting cell division and elongation, leading to the formation of “tumor” roots with cells that have a predominantly isodiametric shape. This effect is related to the disruption of microtubule dynamics, making oryzalin a valuable tool for studying microtubule-related processes in plant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oryzalin can be synthesized through a multi-step process involving the nitration of dipropylamine followed by sulfonation. The general synthetic route includes:
Nitration: Dipropylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitro-dipropylamine.
Sulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of oryzalin.
Industrial Production Methods
In industrial settings, the production of oryzalin involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Nitration: Using large reactors to handle the exothermic nitration reaction.
Sulfonation: Conducted in specialized equipment to manage the corrosive nature of chlorosulfonic acid.
Purification: The final product is purified through crystallization or other separation techniques to achieve the desired purity levels
Analyse Des Réactions Chimiques
Types of Reactions
Oryzalin undergoes several types of chemical reactions, including:
Oxidation: Oryzalin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro groups in oryzalin can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amino derivatives of oryzalin.
Substitution Products: Different sulfonamide derivatives based on the nucleophile used
Applications De Recherche Scientifique
Oryzalin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of microtubule disruption and to develop new herbicides.
Biology: Employed in plant cell studies to investigate microtubule dynamics and cell division processes.
Medicine: Research into its potential use as an anticancer agent due to its ability to disrupt microtubules.
Industry: Utilized in agriculture to control weeds and improve crop yields. .
Mécanisme D'action
Oryzalin exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules. As a result, cell division is inhibited, and cells cannot elongate properly. The molecular target of oryzalin is the tubulin dimer, and the binding is both rapid and reversible. This interaction is highly specific to plant tubulin, making oryzalin an effective herbicide with minimal effects on non-target organisms .
Comparaison Avec Des Composés Similaires
Oryzalin is part of the dinitroaniline class of herbicides, which includes other compounds such as trifluralin and pendimethalin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Trifluralin: Similar to oryzalin, trifluralin disrupts microtubule formation but has a different chemical structure. It is also used as a pre-emergence herbicide.
Pendimethalin: Another dinitroaniline herbicide with a similar mode of action but different chemical properties and applications.
Colchicine: Although not a dinitroaniline, colchicine also disrupts microtubule formation and is used in plant breeding to induce polyploidy. .
Oryzalin’s unique combination of low toxicity and high specificity for plant tubulin makes it a valuable tool in both agricultural and scientific research.
Propriétés
Numéro CAS |
19485-86-0 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3 |
Clé InChI |
YCQQIGNKPQHCNT-UHFFFAOYSA-N |
SMILES |
CCNC1CCC2=CC=CC=C2C1 |
SMILES canonique |
CCNC1CCCC2=CC=CC=C12 |
Synonymes |
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



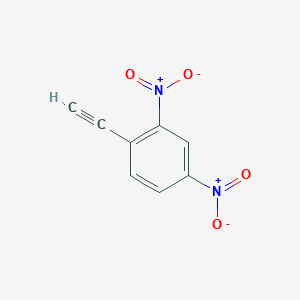

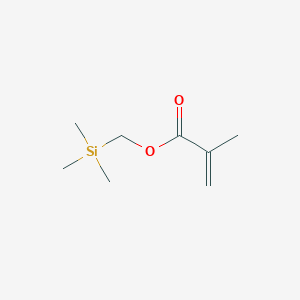

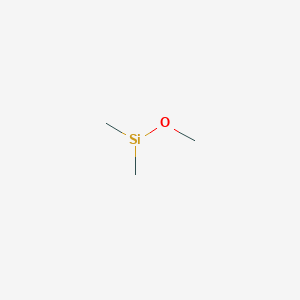
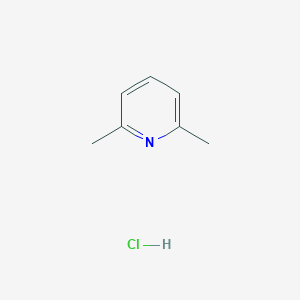


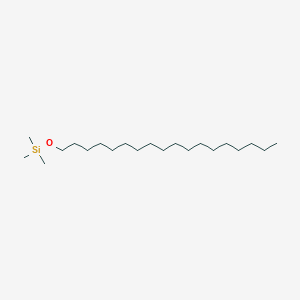
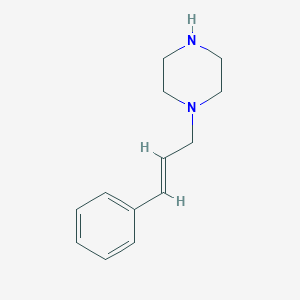
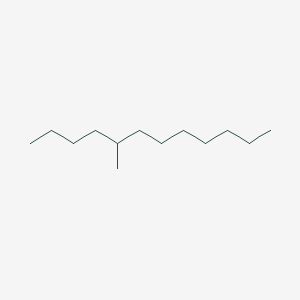

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
